molecular formula C4H7N5O B2836996 1-(5-amino-1H-tetrazol-1-yl)acetone CAS No. 25828-06-2

1-(5-amino-1H-tetrazol-1-yl)acetone

Cat. No. B2836996
CAS RN: 25828-06-2
M. Wt: 141.134
InChI Key: QVEHLATVHQUESH-UHFFFAOYSA-N
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Description

“1-(5-amino-1H-tetrazol-1-yl)acetone” is a compound that has been used in various research and development applications . It is related to 5-Aminotetrazole, which is a white solid that can be obtained both in anhydrous and hydrated forms .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C4H7N5O/c1-3(10)2-9-4(5)6-7-8-9/h2H2,1H3,(H2,5,6,8) . The molecular weight of the compound is 141.13 .


Physical And Chemical Properties Analysis

The compound “this compound” is a solid at room temperature . The molecular formula of the compound is C4H7N5O .

Scientific Research Applications

Organocatalysis and Synthesis of Carbohydrates and Aminosugars

A practical and environmentally friendly organocatalytic strategy has been developed to mimic dihydroxy acetone phosphate (DHAP) aldolases. This approach, using (S)-Proline and (S)-2-pyrrolidine-tetrazole as catalysts, effectively catalyzed the aldol reaction between dihydroxy acetone variants and aldehydes, producing polyols with high yields and enantioselectivities. This method facilitates the preparation of carbohydrates and aminosugars, showcasing the potential of 1-(5-amino-1H-tetrazol-1-yl)acetone in synthetic organic chemistry (Suri, Ramachary, & Barbas, 2005).

Novel Organocatalysts for Aldol Reactions

The compound (S)‐5‐(2‐methylpyrrolidin‐2‐yl)‐1H‐tetrazole has been used as a novel and enantioselective organocatalyst for aldol reactions between acetone and various aldehydes. This substance outperforms existing organocatalysts like (S)-proline in terms of enantioselectivity, highlighting the significant role that tetrazole derivatives play in advancing synthetic methodologies (Tong, Harris, Barker, & Brimble, 2008).

Energetic Materials

An extensive study on the chemistry of 5-(tetrazol-1-yl)-2H-tetrazole, a derivative synthesized from 5-amino-1H-tetrazole, evaluated its structural and energetic properties. This research includes the synthesis of various salts and complexes, offering insights into their potential as energetic materials due to their significant energetic performance parameters. The findings suggest applications in propellants, explosives, and pyrotechnics, demonstrating the versatility and importance of this compound derivatives in the field of energetic materials (Fischer, Izsák, Klapötke, & Stierstorfer, 2013).

Safety and Hazards

While specific safety and hazards information for “1-(5-amino-1H-tetrazol-1-yl)acetone” is not available in the search results, it is generally recommended to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools when handling similar compounds .

Mechanism of Action

Target of Action

Tetrazoles, the core structure of this compound, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . This suggests that 1-(5-amino-1H-tetrazol-1-yl)acetone may interact with biological targets that typically bind to carboxylic acids.

Mode of Action

The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that the compound may interact with its targets through electrostatic interactions.

Biochemical Pathways

Tetrazoles have been reported to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti­nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that the compound may affect multiple biochemical pathways.

Pharmacokinetics

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that the compound may have good bioavailability.

Result of Action

Given the wide range of biological activities associated with tetrazoles , the compound may have diverse effects at the molecular and cellular level.

Action Environment

The compound is a solid at room temperature , suggesting that it may be stable under a variety of environmental conditions.

properties

IUPAC Name

1-(5-aminotetrazol-1-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O/c1-3(10)2-9-4(5)6-7-8-9/h2H2,1H3,(H2,5,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEHLATVHQUESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=NN=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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